FCPR16 Exhibits 6-Fold Higher PDE4 Inhibitory Potency Than the Prototypical Inhibitor Rolipram
In a head-to-head enzymatic assay comparison, FCPR16 demonstrated significantly greater potency against PDE4 catalytic activity. The IC₅₀ of FCPR16 was measured at 90 nM, whereas the canonical first-generation PDE4 inhibitor rolipram exhibited an IC₅₀ of 550 nM under identical conditions [1]. This represents an approximately 6.1-fold increase in inhibitory potency, making FCPR16 a more efficient tool for achieving maximal PDE4 engagement at lower concentrations in in vitro and in vivo models.
| Evidence Dimension | PDE4 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM |
| Comparator Or Baseline | Rolipram IC₅₀ = 550 nM |
| Quantified Difference | 6.1-fold greater potency (550/90) |
| Conditions | PDE4CAT enzymatic assay (cell-free system) |
Why This Matters
This quantitative potency difference means that lower doses of FCPR16 are required to achieve equivalent PDE4 target engagement, which is a critical parameter for researchers designing in vivo dosing regimens with reduced risk of off-target effects.
- [1] Xu B, et al. The phosphodiesterase-4 inhibitor, FCPR16, attenuates ischemia-reperfusion injury in rats subjected to middle cerebral artery occlusion and reperfusion. Brain Research Bulletin. 2018;137:98-106. View Source
